![molecular formula C17H24N2O3 B4540102 3-methoxy-N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4540102.png)
3-methoxy-N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 3-methoxy-N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide, often involves strategic functionalization of the benzamide moiety to explore structure-activity relationships. For instance, Bollinger et al. (2015) reported the synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors, showcasing the iterative medicinal chemistry efforts to enhance potency and selectivity based on the drug-like scaffold (Bollinger et al., 2015).
Molecular Structure Analysis
Detailed molecular structure analysis can be conducted using X-ray diffraction and DFT calculations. Demir et al. (2015) analyzed the structure of a benzamide derivative, offering insights into the crystalline structure and theoretical computations that could be applicable for understanding the structural aspects of 3-methoxy-N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide (Demir et al., 2015).
properties
IUPAC Name |
3-methoxy-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-7-10-19(11-8-13)16(20)6-9-18-17(21)14-4-3-5-15(12-14)22-2/h3-5,12-13H,6-11H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAHQQPHHFPTBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCNC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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